6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
Overview
Description
“6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine” is a chemical compound with the empirical formula C14H25NO3Si . It is a solid substance and its molecular weight is 283.44 . The compound belongs to the pyridine family.
Molecular Structure Analysis
The SMILES string of the compound isCOc1ccc(COSi(C)C(C)(C)C)nc1OC
. The InChI is 1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-9-12(16-4)13(15-11)17-5/h8-9H,10H2,1-7H3
. These strings provide a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 283.44 . The topological polar surface area is 40.6 Ų . It has a rotatable bond count of 6 .Safety and Hazards
Mechanism of Action
Target of Action
It is known that tert-butyldimethylsilyl (tbdms) derivatives, such as this compound, are commonly used as protecting groups in organic synthesis . They protect reactive hydroxyl groups and can be selectively removed under specific conditions .
Mode of Action
The mode of action of 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine is likely related to its role as a protecting group. The tert-butyldimethylsilyl group shields reactive sites on the molecule from participating in unwanted reactions, allowing for selective chemical transformations . The exact interactions with its targets would depend on the specific context of the chemical reaction.
Biochemical Pathways
It plays a crucial role in the synthesis of complex organic molecules, potentially including pharmaceuticals and bioactive compounds .
Result of Action
The primary result of the action of this compound is the protection of reactive groups during chemical synthesis. This allows for the selective transformation of specific parts of the molecule, leading to the successful synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, solvent, and the presence of other reagents. For instance, the removal of the TBDMS protecting group can be achieved under mildly acidic conditions . The stability of the compound can also be affected by these factors.
Properties
IUPAC Name |
tert-butyl-[(5,6-dimethoxypyridin-2-yl)methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3Si/c1-14(2,3)19(6,7)18-10-11-8-9-12(16-4)13(15-11)17-5/h8-9H,10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUDVRIMTVJPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673842 | |
Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138443-87-4 | |
Record name | 6-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2,3-dimethoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138443-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2,3-dimethoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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